N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide typically involves the formation of the piperidine ring followed by the introduction of the cyclopropylmethyl and prop-2-enamide groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the cyclopropylmethyl group via alkylation reactions.
Amide Formation: Formation of the prop-2-enamide group through amide bond formation reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Properties
IUPAC Name |
N-[[1-(cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-13(16)14-8-12-4-3-7-15(10-12)9-11-5-6-11/h2,11-12H,1,3-10H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFVZOJQZYXKAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN(C1)CC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.